3-Cyclopropyl-1,2-oxazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-3-6-4-10-8-7(6)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSAOWGPDCFXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Contemporary Organic Synthesis and Heterocyclic Chemistry
The importance of 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde in modern organic synthesis lies in the synergistic combination of its constituent functional groups. The 1,2-oxazole (also known as isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic nature to the ring, making it a valuable component in the design of new compounds.
The cyclopropyl (B3062369) group, a three-membered carbocycle, is another feature of significant interest in medicinal chemistry. chemenu.comorgsyn.org Its rigid structure can act as a conformational constraint, locking parts of a molecule into a specific orientation, which can be crucial for binding to biological targets. nih.govuni.lu The cyclopropyl ring can also serve as a bioisosteric replacement for other groups, such as double bonds or larger alkyl groups, potentially improving a compound's metabolic stability and reducing off-target effects. orgsyn.orgnih.govnih.gov The presence of this small ring can influence a molecule's lipophilicity and permeability, which are key factors in drug development. uni.lu
The aldehyde functional group at the 4-position of the oxazole (B20620) ring further enhances the synthetic utility of this compound. Aldehydes are highly versatile intermediates that can undergo a wide array of chemical transformations. These include oxidation to carboxylic acids, reduction to alcohols, and participation in various carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol (B89426) condensations, and Grignard additions. This reactivity allows for the elaboration of the core scaffold into a diverse library of more complex molecules.
While specific research on this compound is limited, its structural motifs are found in various compounds investigated for their potential biological activities. The combination of the oxazole ring, known for its presence in antimicrobial and anti-inflammatory agents, and the cyclopropyl group, valued for enhancing pharmacological properties, suggests that this scaffold holds promise for the development of new therapeutic agents. uni.lu
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | uni.lu |
| Molecular Weight | 137.14 g/mol | uni.lu |
| CAS Number | 1536944-73-6 | chemenu.com |
| SMILES | O=CC1=C(N=CO1)C1CC1 | uni.lu |
Historical Context of Oxazole and Cyclopropyl Chemistry Relevant to the Compound
Strategies for 1,2-Oxazole Ring Construction
Cyclization Approaches from Precursors
The construction of the 1,2-oxazole ring predominantly relies on two major synthetic pathways. wpmucdn.com The first and most common is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. wpmucdn.comwikipedia.orgresearchgate.net This reaction is a powerful tool for creating five-membered heterocycles with a high degree of regioselectivity and stereospecificity. wikipedia.org For the synthesis of a 3-substituted isoxazole (B147169), this typically involves the reaction of a nitrile oxide with a terminal alkyne. mdpi.com
The second major route involves the reaction of a molecule containing a three-carbon chain with hydroxylamine (B1172632) or its derivatives. wpmucdn.comthieme-connect.de Common precursors for this method are 1,3-dicarbonyl compounds (like 1,3-diketones) or α,β-unsaturated ketones. wpmucdn.comthieme-connect.de For instance, the condensation of a β-enamino ketoester with hydroxylamine can lead to the formation of two potential regioisomeric 1,2-oxazoles, demonstrating the importance of controlling reaction conditions to achieve the desired product. wpmucdn.com
A general synthetic scheme for forming a 1,2-oxazole ring from a 1,3-diketone precursor is outlined below:
| Reactant 1 | Reactant 2 | Product | Description |
| 1,3-Diketone | Hydroxylamine Hydrochloride | Substituted 1,2-Oxazole | A condensation reaction followed by cyclization and dehydration to form the aromatic isoxazole ring. wpmucdn.comthieme-connect.de |
| Alkyne | Nitrile Oxide | Substituted 1,2-Oxazole | A [3+2] cycloaddition reaction that is highly regioselective, forming the isoxazole ring in a single step. wikipedia.orgmdpi.com |
Tandem Reactions and Cascade Annulations for Oxazole Formation
Tandem and cascade reactions offer an elegant approach to increase molecular complexity from simple starting materials in a single operational step, avoiding the isolation of intermediates. A tandem synthesis for 3-halo-5-substituted isoxazoles has been developed from 1-copper(I) alkynes and dihaloformaldoximes, which notably circumvents the need for traditional 1,3-dipolar cycloaddition. acs.orgnih.gov This process involves a nucleophilic addition-elimination followed by a copper(I)-catalyzed intramolecular cyclization. nih.gov
Another example is a one-pot, metal-free cascade reaction between α-azido acrylates and aromatic oximes, which proceeds via a 1,3-dipolar cycloaddition to yield 3,4,5-trisubstituted isoxazoles under mild conditions. organic-chemistry.org Furthermore, silver(I) can catalyze a tandem reaction of enynones with 4-alkenyl isoxazoles, proceeding through a (2-furyl)metal carbene intermediate, N–O bond cleavage, a 6π electrocyclic reaction, and a acs.orgnih.gov H-shift to construct complex heterocyclic systems. dicp.ac.cn These methods highlight the efficiency of cascade processes in synthesizing complex oxazole derivatives.
Transition Metal-Catalyzed Cyclization Processes
Transition metals play a pivotal role in modern organic synthesis, and the formation of oxazole rings is no exception. Various metals, including copper, palladium, gold, and silver, have been employed to catalyze the cyclization process. organic-chemistry.orgacs.org Copper(I)-catalyzed cycloaddition between terminal acetylenes and in situ-generated nitrile oxides is a widely used, mild, and convenient method for the regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org
Palladium catalysts are used in cascade annulation/allylation of alkynyl oxime ethers with allyl halides to produce functionalized isoxazoles. organic-chemistry.org Gold catalysts have been shown to be effective in the intramolecular cyclization of 2-alkynone O-methyl oximes. organic-chemistry.org Silver has also been utilized in oxidative decarboxylation-cyclization reactions to construct oxazole rings. nih.gov These metal-catalyzed reactions often offer high efficiency, selectivity, and functional group tolerance. acs.org
Table of Transition Metal-Catalyzed Isoxazole Syntheses
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper(I) | Terminal Alkynes, Nitrile Oxides | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |
| Palladium | Alkynyl Oxime Ethers, Allyl Halides | Functionalized Isoxazoles | organic-chemistry.org |
| Gold(I) | 2-Alkynone O-methyl oximes | Fluoroisoxazoles (with fluorinating agent) | organic-chemistry.org |
Metal-Free and Photoredox Catalysis in Oxazole Synthesis
While transition metals are effective, concerns about their cost, toxicity, and difficulty in removal from the final product have spurred the development of metal-free synthetic routes. wikipedia.orgmdpi.com These methods often rely on organocatalysts or simple reagents under specific conditions. For example, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) can catalyze the formation of nitrile oxides from α-nitro ketones for subsequent cycloaddition. organic-chemistry.org A cascade reaction for synthesizing 4-(trifluoromethyl)isoxazoles uses CF₃SO₂Na and tBuONO in a metal-free, radical-mediated process. organic-chemistry.org
Visible-light photoredox catalysis has emerged as a powerful, green chemical tool. nih.gov This approach can facilitate reactions under mild conditions. For instance, the synthesis of oxazoles from α-bromoketones and benzylamines can be achieved at room temperature using a ruthenium-based photocatalyst, [Ru(bpy)₃]Cl₂. acs.org More recently, metal-free photoredox systems have been developed. Riboflavin, a naturally occurring vitamin, can act as a photocatalyst for the aerobic cyclization of thioanilides to benzothiazoles, showcasing a sustainable approach that could be adapted for oxazole synthesis. nih.gov
Installation and Functionalization of the Cyclopropyl Moiety
To synthesize the target molecule, this compound, the cyclopropyl group must be incorporated. This is typically achieved by using a starting material that already contains the cyclopropyl ring, such as a cyclopropyl-substituted alkyne or a cyclopropyl-substituted 1,3-diketone. mdpi.comthieme-connect.de
The synthesis of these precursors is a critical first step. For example, cyclopropyl ketones can be prepared through various methods, including the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones). nih.gov Another approach involves hydrogen-borrowing catalysis for the α-cyclopropanation of ketones. nih.gov Cyclopropyl alkynes can be prepared via decarbenation of 7-alkynyl cycloheptatrienes catalyzed by rhodium(II), which provides a rapid route to these valuable intermediates. rsc.org
Stereoselective Cyclopropanation Methods
The cyclopropane ring is a key structural motif in many bioactive molecules, and controlling its stereochemistry is often crucial. dicp.ac.cnnih.govmaynoothuniversity.ie Several stereoselective methods have been developed for this purpose.
Established methods include transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. acs.org For example, rhodium(II) and copper(I) complexes are widely used to catalyze the cyclopropanation of alkenes with diazoacetates. dicp.ac.cnrsc.org A novel copper-catalyzed procedure allows for the synthesis of stereodefined cyclopropyl bis(boronates) from terminal alkenes, which can then be further functionalized. dicp.ac.cn
More advanced and highly selective methods have also been developed. Biocatalysis, using engineered enzymes like myoglobin, can mediate asymmetric olefin cyclopropanation with exceptional diastereoselectivity and enantioselectivity (up to 99.9% de and ee). rsc.org Another modern approach involves electrochemistry, which can be used for the diastereoselective cyclopropanation of unactivated alkenes with carbon pronucleophiles, offering a scalable and safe alternative to methods requiring hazardous diazo compounds. nih.gov These methods provide powerful tools for synthesizing enantiomerically pure cyclopropane-containing building blocks for use in medicinal chemistry. rsc.org
Comparison of Stereoselective Cyclopropanation Methods
| Method | Catalyst/Mediator | Key Features | Selectivity | Reference |
|---|---|---|---|---|
| Metal-Catalyzed | Rhodium(II), Copper(I) | Decomposition of diazo compounds; broad applicability. | Good to excellent | rsc.orgacs.org |
| Biocatalysis | Engineered Myoglobin | High efficiency and stereocontrol; green chemistry. | Up to >99% de/ee | rsc.org |
| Electrochemistry | Thianthrene (mediator) | Avoids hazardous reagents; scalable; high diastereoselectivity. | High diastereoselectivity | nih.gov |
Late-Stage Cyclopropyl Introduction
The introduction of a cyclopropyl group onto a pre-formed 1,2-oxazole ring represents a modern yet challenging synthetic approach. Direct C-H cyclopropylation of heteroaromatics is an area of active research but is not yet a commonplace transformation for oxazoles at the C3 position. Conceptually, this could be achieved via transition-metal-catalyzed cross-coupling reactions. For instance, strategies analogous to the Chan-Lam cyclopropylation, which typically forms C-O or C-N bonds using boronic acids or their derivatives, could be envisioned for C-C bond formation under specific catalytic conditions nih.gov. Such a reaction would likely require an oxazole precursor bearing a leaving group (e.g., a halide) at the 3-position to couple with a cyclopropyl-metal species (e.g., cyclopropylboronic acid or cyclopropylzinc halide).
However, a more established and practical approach involves constructing the oxazole ring using starting materials that already contain the cyclopropyl moiety. This circumvents the challenges of regioselectivity and reactivity associated with late-stage C-H functionalization. Building blocks such as cyclopropyl-substituted 1,3-dicarbonyls, cyclopropylacetylenes, or cyclopropyl nitriles serve as reliable precursors for forming the 3-cyclopropyl-1,2-oxazole core through well-known cyclocondensation reactions rsc.orgorgsyn.org. For example, the reaction of a cyclopropyl-containing β-diketone with hydroxylamine is a classical and high-yielding method for constructing the 3-cyclopropyl-1,2-oxazole skeleton.
Introduction and Manipulation of the Carbaldehyde Functionality
Once the 3-cyclopropyl-1,2-oxazole core is in place, the introduction of the C4-carbaldehyde is a critical step that can be approached through several distinct strategies.
Formylation Strategies
Directly introducing a formyl group at the C4 position of a 3-substituted-1,2-oxazole via electrophilic substitution is challenging. Standard formylation methods like the Vilsmeier-Haack reaction typically target the most electron-rich position of a heterocycle. jk-sci.comwikipedia.org For many oxazole systems, electrophilic attack occurs preferentially at the C5 position semanticscholar.org.
A more plausible, albeit complex, strategy is a directed ortho-metalation approach. This would involve the deprotonation of the C4-hydrogen using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with a formylating agent like N,N-dimethylformamide (DMF) tennessee.educhemrxiv.org. The success of this route is highly dependent on the acidity of the C4-proton and the stability of the lithiated intermediate.
| Strategy | Reagents | Conditions | Feasibility/Challenges |
| Directed Metalation | 1. n-BuLi or LDA 2. DMF | Anhydrous THF, Low Temp. (-78 °C) | Plausible, but regioselectivity can be an issue. Requires careful optimization. |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 80 °C | Low feasibility for C4-formylation; C5 is the typical site of reaction. jk-sci.comorganic-chemistry.org |
Chemoselective Oxidation/Reduction Pathways
More reliable and higher-yielding methods for installing the C4-carbaldehyde involve the chemical manipulation of a precursor functional group already at the 4-position. These pathways fall into two main categories: oxidation of a primary alcohol or partial reduction of a carboxylic acid derivative.
Chemoselective Oxidation: This approach begins with the synthesis of (3-cyclopropyl-1,2-oxazol-4-yl)methanol (B2517398). This intermediate can be prepared through standard methods, such as building the oxazole ring from a precursor already containing the hydroxymethyl group. The subsequent oxidation to the aldehyde must be performed under mild conditions to avoid over-oxidation to the carboxylic acid or degradation of the sensitive oxazole ring. Several reagents are suitable for this chemoselective transformation.
Table 1: Reagents for Chemoselective Oxidation of (3-cyclopropyl-1,2-oxazol-4-yl)methanol
| Reagent | Name | Typical Solvent | Notes |
|---|---|---|---|
| PCC | Pyridinium (B92312) chlorochromate | Dichloromethane (B109758) (DCM) | Stoichiometric, chromium-based oxidant. |
| DMP | Dess-Martin periodinane | Dichloromethane (DCM) | Mild, high-yielding, but reagent can be explosive under heat. |
| SO₃·Py | Sulfur trioxide pyridine (B92270) complex | DMSO, Triethylamine | Swern-type oxidation without cryogenic conditions. |
Chemoselective Reduction: Alternatively, the carbaldehyde can be obtained by the partial reduction of a more oxidized precursor, such as methyl or ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate. This ester can be synthesized via cyclocondensation routes. The key to this strategy is using a reducing agent that can stop at the aldehyde stage without proceeding to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, which must be carried out at low temperatures to ensure selectivity nih.gov.
Table 2: Reagents for Chemoselective Reduction of an Oxazole-4-carboxylate
| Reagent | Name | Typical Solvent | Conditions | Notes |
|---|---|---|---|---|
| DIBAL-H | Diisobutylaluminium hydride | Toluene or THF | -78 °C | Precise control of stoichiometry (1.0-1.2 equiv.) is crucial to prevent over-reduction. tcichemicals.com |
| LiAlH(OtBu)₃ | Lithium tri-tert-butoxyaluminum hydride | THF | -78 °C | A less reactive hydride that can selectively reduce esters or acid chlorides to aldehydes. |
Optimization of Synthetic Pathways and Process Intensification
The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield and purity while ensuring the process is efficient and safe. nih.govresearchgate.net
Yield Enhancement and Side Product Minimization
Each step in the synthetic sequence offers opportunities for optimization. In cyclocondensation reactions to form the oxazole ring, such as the van Leusen synthesis or related methods, the choice of base, solvent, and temperature is critical. nih.govresearchgate.net For instance, using a non-nucleophilic base like potassium carbonate can prevent side reactions associated with stronger, nucleophilic bases. Temperature control is essential to minimize the formation of byproducts, such as rearranged enamines or isomeric oxazoles nih.govresearchgate.net.
In the reduction of an ester to the aldehyde with DIBAL-H, slow, controlled addition of the reagent at -78 °C is paramount. Allowing the temperature to rise or adding the reagent too quickly can lead to the formation of the corresponding alcohol as a significant byproduct, reducing the yield of the desired carbaldehyde. Purification to remove this alcohol can be challenging due to similar polarities.
Similarly, during oxidation reactions, monitoring the reaction progress closely by techniques like Thin-Layer Chromatography (TLC) is vital to ensure full consumption of the starting alcohol without the onset of degradation or side reactions.
Solvent and Reagent Selection in Scalable Syntheses
Transitioning a synthesis from the laboratory bench to a larger, scalable process introduces new considerations regarding cost, safety, and environmental impact. researchgate.net
Solvent Selection: While solvents like dichloromethane (DCM) and chloroform (B151607) are common in lab-scale synthesis, their toxicity and environmental concerns make them less suitable for large-scale production. Greener alternatives are increasingly preferred. ijpsonline.comresearchgate.net For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can often replace THF and DCM, offering better safety profiles and easier recovery. In some modern approaches, ionic liquids or even water have been used for oxazole synthesis, which can simplify purification and allow for catalyst recycling. ijpsonline.comthieme-connect.de
Reagent Selection: The cost and hazard profile of reagents are magnified on a larger scale. Using expensive catalysts or hazardous reagents like Dess-Martin periodinane becomes less practical. Alternative, more scalable oxidation protocols, such as Swern or Parikh-Doering oxidations, which use cheaper bulk chemicals like DMSO and SO₃·pyridine, are often favored. For syntheses requiring basic conditions, inexpensive inorganic bases like K₂CO₃ are preferred over organic bases like DBU or DMAP, although the latter can sometimes be recovered and reused to improve process economy nih.govacs.org. The adoption of continuous flow chemistry is another key strategy for process intensification, offering enhanced safety, better temperature control, and higher throughput compared to traditional batch processing researchgate.net.
Reactivity and Transformational Chemistry of 3 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde
Reactivity at the Aldehyde Group
The aldehyde functional group in 3-cyclopropyl-1,2-oxazole-4-carbaldehyde is a primary center for a wide array of chemical transformations, making it a valuable synthon in organic synthesis. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbonyl carbon of this compound readily reacts with a diverse range of nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the carbonyl group to form secondary alcohols after an aqueous workup. The specific alcohol formed depends on the R-group of the organometallic reagent.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |
| Organolithium | n-Butyllithium (n-BuLi) | Secondary alcohol |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |
Condensation and Imine Formation
The aldehyde group readily undergoes condensation reactions with primary and secondary amines. With primary amines, it forms imines (Schiff bases), which are compounds containing a carbon-nitrogen double bond. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. These reactions are often catalyzed by acid. Secondary amines react to form enamines. Such reactions are crucial for introducing nitrogen-containing functionalities and for the construction of more complex molecular architectures.
Table 2: Condensation Reactions with Amines
| Amine Type | Reagent Example | Intermediate | Final Product |
| Primary Amine | Aniline | Hemiaminal | Imine (Schiff Base) |
| Secondary Amine | Pyrrolidine | Iminium ion | Enamine |
| Hydroxylamine (B1172632) | Hydroxylamine hydrochloride | - | Oxime |
| Hydrazine | Hydrazine | - | Hydrazone |
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as pyridinium (B92312) chlorochromate (PCC) can be used to convert the aldehyde to 3-cyclopropyl-1,2-oxazole-4-carboxylic acid. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Reduction: The reduction of the aldehyde to (3-cyclopropyl-1,2-oxazol-4-yl)methanol (B2517398) can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents. wikipedia.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger and less selective reducing agent. nih.gov
Table 3: Common Oxidation and Reduction Reactions
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid |
| Oxidation | Pyridinium chlorochromate (PCC) | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (3-Cyclopropyl-1,2-oxazol-4-yl)methanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (3-Cyclopropyl-1,2-oxazol-4-yl)methanol |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting aldehydes into alkenes with high regio- and stereoselectivity.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. researchgate.netmdpi.com The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. researchgate.netnrochemistry.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. The HWE reaction typically favors the formation of the (E)-alkene. researchgate.net
Table 4: Olefination Reactions
| Reaction Name | Key Reagent | Intermediate | Product Type | Stereoselectivity |
| Wittig Reaction | Phosphorus ylide | Oxaphosphetane | Alkene | Dependent on ylide structure |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Oxaphosphetane | Alkene | Predominantly (E)-alkene |
Reactivity of the 1,2-Oxazole Core
The 1,2-oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and oxygen heteroatoms, as well as the cyclopropyl (B3062369) and carbaldehyde substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The 1,2-oxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the existing substituents. The cyclopropyl group at the C3 position is an electron-donating group, which tends to activate the ring towards electrophilic attack. Conversely, the aldehyde group at the C4 position is an electron-withdrawing group and deactivates the ring.
Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Position of Substitution |
| Halogenation (e.g., Bromination) | Br⁺ | C5 |
| Nitration | NO₂⁺ | C5 |
| Sulfonation | SO₃ | C5 |
| Friedel-Crafts Acylation | RCO⁺ | C5 |
Nucleophilic Attack and Ring Opening
The oxazole (B20620) ring in this compound, while aromatic, is susceptible to nucleophilic attack, often leading to ring cleavage rather than simple substitution. pharmaguideline.com The inherent reactivity is dictated by the electron distribution within the ring system. The nitrogen atom at position 2 imparts pyridine-like properties, while the oxygen atom at position 1 contributes furan-like diene character. pharmaguideline.com
The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. This is further enhanced by the presence of the electron-withdrawing carbaldehyde group at the C4 position. pharmaguideline.com However, direct attack on the ring is often disfavored compared to attack at the electrophilic aldehyde carbon.
When strong nucleophiles are employed under forcing conditions, the oxazole ring can undergo cleavage. For instance, reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring transformation into an imidazole (B134444) derivative. pharmaguideline.com This process typically involves nucleophilic attack at C2, followed by ring opening and subsequent re-cyclization.
Transition Metal-Mediated Cross-Coupling Reactions (C-H Functionalization, Halogenation)
The oxazole ring presents opportunities for late-stage functionalization through transition metal-catalyzed reactions. The C5 position of the 1,2-oxazole ring is a prime target for C-H functionalization due to its electronic properties and accessibility.
C-H Functionalization: Palladium, rhodium, and copper catalysts are commonly employed for the direct arylation, alkenylation, or alkynylation of heterocycles. While specific studies on this compound are not prevalent, analogous systems suggest that directed C-H activation at the C5 position is feasible. The aldehyde or the oxazole nitrogen could serve as a directing group to facilitate the catalytic cycle.
Halogenation: Radical halogenation provides a pathway to functionalize the molecule, particularly at allylic or tertiary positions. youtube.com The use of N-bromosuccinimide (NBS) with a radical initiator like light can selectively brominate at specific sites. youtube.com For this compound, the tertiary C-H bond on the cyclopropyl ring is a potential site for such radical substitution. Transition metal catalysis can also achieve halogenation on the oxazole ring, typically at the C5 position.
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions on Heterocycles This table presents generalized conditions applicable to oxazole systems.
| Reaction Type | Catalyst/Reagents | Typical Substrate | Position | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, PPh₃, Base | Aryl Oxazole | C5 | beilstein-journals.org |
| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | Substituted Oxazole | C5 | beilstein-journals.org |
| Halogenation | CuI, N-halosuccinimide | Heterocycle | Various | beilstein-journals.org |
Transformations Involving the Cyclopropyl Group
The cyclopropyl ring is a source of significant ring strain, making it a reactive functional group that can participate in a variety of unique transformations. rsc.org
Ring-Opening Reactions and Rearrangements (e.g., Cloke-Wilson type)
The most prominent rearrangement for acyl cyclopropanes is the Cloke-Wilson rearrangement. organicreactions.orgnih.gov This reaction involves the conversion of cyclopropanes bearing a carbonyl group into dihydrofurans, driven by the release of ring strain. organicreactions.org The transformation can be initiated thermally or catalyzed by Brønsted or Lewis acids. organicreactions.org
For this compound, this rearrangement would proceed via protonation or coordination of a Lewis acid to the aldehyde oxygen, followed by cleavage of the proximal C-C bond of the cyclopropane (B1198618) ring. The resulting stabilized carbocation is then trapped intramolecularly by the oxygen atom to form a five-membered dihydrofuran ring fused or appended to the oxazole system. The harsh conditions of the uncatalyzed reaction (temperatures up to 400°C for cyclopropanecarbaldehyde) can be mitigated by using catalysts. nih.gov
Table 2: Conditions for Cloke-Wilson Rearrangement of Cyclopropyl Ketones/Aldehydes
| Catalyst/Conditions | Substrate Type | Product | Comments | Reference |
|---|---|---|---|---|
| Heat (180-400 °C) | Acyl/Formyl Cyclopropane | Dihydrofuran/Dihydropyrrole | Harsh conditions, original method | nih.gov |
| TMSOTf, 2-Nitropropane | Donor-Acceptor Cyclopropane | Functionalized Lactone | Lewis acid-mediated, moderate to good yields | rsc.org |
| PdCl₂(MeCN)₂ | Substituted Cyclopropane | Tetrasubstituted Furan | Palladium-catalyzed rearrangement | rsc.org |
| DABCO | Acyl Cyclopropane | Dihydrofuran | Organocatalyzed, nucleophilic catalysis | nih.gov |
Radical and Photochemical Cyclopropyl Transformations
The strained C-C bonds of the cyclopropyl group are susceptible to homolytic cleavage under radical or photochemical conditions. nih.gov
Radical Transformations: Oxidative radical ring-opening can be initiated by photoredox catalysis. nih.gov In this process, a photocatalyst, upon irradiation with visible light, can induce the formation of a radical cation from the cyclopropyl group. This intermediate can undergo ring-opening to form a distonic radical cation, which can then be trapped by nucleophiles or participate in subsequent cyclizations. researchgate.net For instance, a photoredox-catalyzed reaction of this compound could lead to the formation of macrocyclic structures or other complex scaffolds through an interrupted ring-opening and recyclization pathway. researchgate.net
Photochemical Transformations: Direct irradiation can also promote transformations. The energy from UV or visible light can be sufficient to induce ring-opening of the cyclopropane, forming a 1,3-diradical intermediate. rsc.org This diradical can then rearrange or react with other molecules. In the context of the Cloke-Wilson rearrangement, photoredox catalysis has been shown to facilitate the reaction under mild conditions. researchgate.net
Mechanistic Investigations of Cyclopropyl Involvement in Reaction Pathways
Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided significant insight into the transformations of cyclopropyl-containing compounds. nih.gov
In the Cloke-Wilson rearrangement, the mechanism can be either concerted or stepwise, depending on the substitution pattern and reaction conditions. Theoretical calculations have shown that the reaction proceeds through a zwitterionic intermediate when catalyzed by nucleophiles like DABCO. nih.gov The barrier for the formation of the dihydrofuran product from this zwitterion is a key determinant of the reaction's feasibility. nih.gov
For photochemical processes, mechanistic investigations involving deuterium (B1214612) labeling, Stern-Volmer quenching, and cyclic voltammetry experiments have been used to elucidate the reaction pathways. researchgate.net These studies support the formation of radical cation intermediates upon visible-light-induced photoredox catalysis. The reaction of this radical cation, whether it undergoes a complete rearrangement or an interrupted cyclization, is a key branch point in the mechanistic pathway. researchgate.net
Advanced Spectroscopic and Structural Elucidation in Research of 3 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde
High-Resolution Mass Spectrometry for Mechanistic Intermediates
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde, which is C₇H₇NO₂ (monoisotopic mass: 137.04768 Da). uni.lu This technique is crucial for differentiating between isomers and compounds with the same nominal mass.
In synthetic chemistry, HRMS is also pivotal for identifying transient or stable intermediates in a reaction pathway. By analyzing the reaction mixture at various time points, species corresponding to precursors or partially reacted molecules can be detected, providing direct evidence for a proposed reaction mechanism. For instance, in the synthesis of this compound, HRMS could be used to detect the loss of a protecting group or the formation of the core oxazole (B20620) ring.
The compound is typically observed as various adducts in the mass spectrum, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu
Predicted HRMS Data for C₇H₇NO₂ Adducts
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 138.05496 |
| [M+Na]⁺ | 160.03690 |
| [M+K]⁺ | 176.01084 |
| [M+NH₄]⁺ | 155.08150 |
Data sourced from PubChem predictions. uni.lu
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed covalent framework of a molecule in solution. While one-dimensional ¹H and ¹³C NMR provide primary evidence for the structure, advanced 2D NMR techniques are necessary to establish connectivity and probe finer stereochemical and conformational details. nih.govlibretexts.org
For this compound, ¹H NMR would show distinct signals for the aldehyde proton (expected far downfield, ~9-10 ppm), the oxazole ring proton, and the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group. libretexts.org The ¹³C NMR spectrum would complement this by showing characteristic peaks for the carbonyl carbon (190-200 ppm), the sp²-hybridized carbons of the oxazole ring, and the sp³-hybridized carbons of the cyclopropyl ring. libretexts.org
Advanced NMR experiments provide deeper insights:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity within the cyclopropyl ring system by showing correlations between its methine and methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton to its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is particularly useful for conformational analysis, such as determining the preferred orientation of the cyclopropyl ring relative to the plane of the oxazole ring.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| CHO | ¹H | 9.5 - 10.2 |
| C5-H | ¹H | 8.0 - 8.5 |
| Cyclopropyl CH | ¹H | 1.5 - 2.5 |
| Cyclopropyl CH₂ | ¹H | 0.8 - 1.4 |
| C=O | ¹³C | 190 - 200 |
| C3 (oxazole) | ¹³C | 160 - 170 |
| C4 (oxazole) | ¹³C | 125 - 135 |
| C5 (oxazole) | ¹³C | 145 - 155 |
| Cyclopropyl CH | ¹³C | 10 - 20 |
Note: These are estimated values based on typical ranges for the respective functional groups.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in its solid, crystalline state. anchor-publishing.comwestminster.ac.uk This technique is unparalleled for determining precise bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation.
While specific crystallographic data for this compound is not publicly available, analysis of closely related heterocyclic structures reveals the type of information that can be obtained. mdpi.com For instance, in the crystal structure of a related triazole compound, the analysis confirms the planarity of the heterocyclic ring and determines the precise dihedral angles between the ring and its substituents. mdpi.com Such an analysis for this compound would reveal:
The exact geometry and planarity of the 1,2-oxazole ring.
The bond lengths of the C-C, C-O, C=N, and C=O bonds, which can provide insight into the electronic delocalization within the molecule.
The dihedral angle between the cyclopropyl group and the oxazole ring, defining its solid-state conformation.
Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and π-stacking, which govern the crystal packing arrangement. mdpi.com
Illustrative Crystal Data for a Related Heterocyclic Compound (Substituted Triazole)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
This data is for a different molecule and is presented for illustrative purposes only to show the type of information obtained from X-ray crystallography. chemicalbook.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretch of the aldehyde. Because the aldehyde is conjugated to the oxazole ring, this band is expected to appear at a slightly lower frequency (around 1705-1685 cm⁻¹) compared to a saturated aldehyde (1740-1720 cm⁻¹). orgchemboulder.comlibretexts.org Another key diagnostic feature for the aldehyde is the C-H stretch of the aldehyde proton, which typically appears as two weak to moderate bands around 2820 cm⁻¹ and 2720 cm⁻¹. orgchemboulder.compressbooks.pub Other expected absorptions include C=N and C=C stretches from the oxazole ring and C-H stretches from the cyclopropyl group.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the C=C and C-C symmetric stretching vibrations within the oxazole and cyclopropyl rings, which may be weak or absent in the IR spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak-Medium |
| Aldehyde | C=O Stretch | 1685 - 1705 | Strong |
| Oxazole Ring | C=N Stretch | 1630 - 1660 | Medium |
| Oxazole Ring | C=C Stretch | 1550 - 1600 | Medium |
Note: These are typical frequency ranges. Actual values can vary based on the specific molecular environment. libretexts.orgpressbooks.pub
Computational and Theoretical Investigations of 3 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and analyze its molecular orbitals.
Key parameters derived from DFT studies that help in understanding the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. These calculations would reveal that charge transfers can occur within the molecule, indicating its potential as a reactive species. Current time information in Edmonton, CA.
Further analysis would involve mapping the electron density to identify electrophilic and nucleophilic sites, which is essential for predicting how the molecule might interact with other reagents. Reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can also be calculated to provide a quantitative measure of the molecule's reactive nature. Current time information in Edmonton, CA.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and determining activation energies. For this compound, these methods could be applied to study reactions such as cycloadditions or nucleophilic additions at the carbaldehyde group.
By mapping the potential energy surface of a proposed reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the energy surface. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that the identified transition state connects the reactants and products, providing a detailed picture of the reaction pathway. mdpi.com Such studies are vital for understanding the regioselectivity and stereoselectivity of reactions involving the isoxazole (B147169) ring and its substituents.
Conformational Analysis and Energy Landscapes
The presence of a flexible cyclopropyl (B3062369) group attached to the rigid isoxazole ring suggests that this compound may exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.
Computational methods can be used to explore the conformational landscape of the molecule. This typically involves systematically rotating the single bonds, such as the bond connecting the cyclopropyl group to the isoxazole ring, and calculating the corresponding energy. The results are often visualized in a potential energy diagram, which plots the energy as a function of the dihedral angle. uwlax.edu
These calculations would identify the most stable conformation (the global minimum on the energy landscape) and any other low-energy conformers. The energy barriers between these conformers can also be determined, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies have been performed on similar structures like cyclopropyl methyl ketone to determine the most stable arrangement of the cyclopropyl and carbonyl groups. uwlax.edu
Prediction of Spectroscopic Properties and Validation
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate both the computational method and the experimental structure determination. For this compound, properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis electronic absorption spectra can be calculated.
Theoretical NMR chemical shifts (¹H and ¹³C) are often calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. nih.gov The calculated shifts can then be correlated with experimental spectra to aid in the assignment of signals. nih.gov
Similarly, vibrational frequencies can be computed, which correspond to the peaks in an IR or Raman spectrum. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted UV-Vis spectrum, obtained through methods like Time-Dependent DFT (TD-DFT), provides information about the electronic transitions within the molecule and can help in understanding its photophysical properties.
The table below illustrates the kind of data that would be generated from such computational studies for validation against experimental findings.
| Property | Computational Method | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | (Calculated Values) | (Measured Values) |
| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | (Calculated Values) | (Measured Values) |
| IR Vibrational Frequencies (cm⁻¹) | DFT/B3LYP | (Calculated Frequencies) | (Measured Frequencies) |
| UV-Vis λmax (nm) | TD-DFT | (Calculated Wavelength) | (Measured Wavelength) |
Applications of 3 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde As a Synthetic Building Block
Construction of Diverse Heterocyclic Systems
The reactivity of the aldehyde group is central to the role of this compound as a synthetic building block. It readily participates in condensation and cycloaddition reactions to form new rings, while the isoxazole (B147169) itself can be a stable core or a latent functional group that can be transformed into other structures like β-hydroxy ketones or γ-amino alcohols. researchgate.netijpcbs.com
The aldehyde functionality of 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde is a key starting point for the synthesis of various N-heterocycles, including pyridines and pyrimidines. While direct examples starting from this specific aldehyde are not extensively documented in public literature, its structure is well-suited for established synthetic routes.
For instance, in multicomponent reactions, aldehydes condense with active methylene (B1212753) compounds and an ammonia (B1221849) source to build the pyridine (B92270) ring. A well-known example is the Hantzsch pyridine synthesis. wikipedia.org Similarly, isoxazolo[5,4-b]pyridines have been synthesized through the condensation of 5-aminoisoxazoles with aromatic aldehydes and 1,3-diketones. frontiersin.org The aldehyde group in this compound can react with compounds containing a 1,3-diamine or amidine functionality to construct the pyrimidine (B1678525) ring, a core structure in many biologically active molecules. frontiersin.org These established methodologies highlight the potential of this compound as a precursor to isoxazole-functionalized pyridines and pyrimidines.
Another powerful method for heterocycle synthesis is the Gewald reaction, which typically involves an aldehyde or ketone, an active nitrile, and elemental sulfur to produce 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The Knoevenagel condensation of the aldehyde with the active nitrile is the first step of this process. wikipedia.orgwikipedia.org This demonstrates how the aldehyde group can initiate a cascade to form other heterocyclic systems, such as thiophenes, which are also valuable in medicinal chemistry. researchgate.net
The construction of fused heterocyclic systems is a major focus in medicinal chemistry, as these rigid structures can lead to potent and selective biological activity. mdpi.comnih.gov this compound is an excellent starting material for creating such systems. The aldehyde group can be used to build a new ring onto the existing isoxazole core.
For example, a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization, can lead to fused systems. chemicalpapers.com Aldehydes are known to react with aminoazoles to generate fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, through an in-situ enamine formation and annulation cascade. organic-chemistry.org The reactivity of the aldehyde in this compound allows it to participate in tandem reactions, where multiple bonds are formed in a single operation, to rapidly assemble complex polycyclic architectures. organic-chemistry.org Furthermore, the isoxazole ring itself can be part of the ring-forming process, for instance, through intramolecular cycloadditions to generate highly complex, fused tricyclic alkaloids. nih.gov
The title compound serves as a versatile scaffold for building larger, more complex molecules. The aldehyde group is a point of entry for introducing diverse structural motifs through reactions like the Wittig, Horner-Wadsworth-Emmons, or Grignard reactions. These reactions extend the carbon chain and introduce new functionalities that can be further elaborated.
For example, the Wittig reaction of heterocyclic aldehydes is used to synthesize stilbene-like molecules, which can then undergo photochemical electrocyclization to form even more complex naphtho-fused heterocycles. researchgate.net The isoxazole core, bearing the cyclopropyl (B3062369) group, provides a stable and sterically defined anchor point. This is particularly valuable in medicinal chemistry, where precise three-dimensional arrangements of functional groups are often required for biological activity. Several potent, nonsteroidal agonists for the Farnesoid X receptor (FXR), a target for metabolic diseases, are based on a trisubstituted isoxazole core, demonstrating the importance of this scaffold in complex drug molecules. nih.gov
Development of Chemical Probes and Tools
Chemical probes are essential tools for studying biological processes. The dual functionality of this compound makes it an attractive precursor for such molecules. The isoxazole ring is a known pharmacophore that can interact with biological targets like enzymes and receptors through non-covalent interactions. nih.govresearchgate.net
The aldehyde group provides a reactive site for covalently modifying these targets. Aldehydes can form Schiff bases with lysine (B10760008) residues or other nucleophilic sites in proteins, allowing for the creation of covalent inhibitors or activity-based probes. evitachem.com Heterocyclic aldehydes, particularly those based on the 1,2,3-triazole ring, have been successfully used for the site-specific labeling of the N-terminus of proteins and peptides. researchgate.net This enables the attachment of reporter tags like fluorophores or biotin, facilitating the study of protein function and localization. The structural similarity and reactivity of this compound suggest its utility in similar applications.
Precursor for Scaffold Diversification in Chemical Libraries
In modern drug discovery, generating large collections of diverse compounds, known as chemical libraries, is crucial for identifying new drug candidates through high-throughput screening. mdpi.com this compound is an ideal starting point for library synthesis due to the synthetic versatility of the aldehyde group.
A single precursor can be transformed into a multitude of different products by applying various well-established chemical reactions in a combinatorial fashion. This process, known as diversity-oriented synthesis, allows for the exploration of a wide chemical space around the core isoxazole scaffold. frontiersin.org The aldehyde can be converted into amines, alcohols, alkenes, acids, and other heterocycles, each representing a new branch of the chemical library.
Table 1: Potential Reactions for Library Diversification from this compound This table is illustrative of common aldehyde transformations and does not represent experimentally confirmed reactions for this specific compound unless cited.
| Reaction Name | Reagents | Product Functional Group |
| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Alkene |
| Knoevenagel Condensation wikipedia.org | Active Methylene Compound (CH₂(CN)₂) | α,β-Unsaturated Nitrile |
| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Gewald Reaction wikipedia.org | Active Nitrile, Sulfur, Base | 2-Aminothiophene |
This approach allows medicinal chemists to rapidly synthesize and test a wide range of derivatives to identify structure-activity relationships and optimize compounds for desired biological effects. rsc.org
Role in Advanced Materials Chemistry (e.g., polymers, optoelectronics precursors)
The application of heterocyclic compounds is not limited to medicine; they are also integral to the development of advanced materials. The potential use of a similar compound, 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde, in material science has been noted. evitachem.com Isoxazole derivatives are being investigated for their use in organic semiconductors, liquid crystals, and polymers. researchgate.net
The rigid, π-conjugated system of the isoxazole ring in this compound, combined with its potential for modification, makes it a candidate for creating novel organic electronic materials. The aldehyde group can be used as a reactive site for polymerization or for attaching the molecule to a polymer backbone. For example, isoxazole-containing monomers have been used to create methacrylate (B99206) oligomers and main-chain liquid crystal polymers. researchgate.net These materials can exhibit ordered phases (mesophases) with unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net
Advanced Derivatization and Scaffold Modification Strategies for 3 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde
Parallel Synthesis and Combinatorial Chemistry Approaches
The aldehyde functionality of 3-cyclopropyl-1,2-oxazole-4-carbaldehyde is a key handle for the generation of compound libraries through parallel synthesis and combinatorial chemistry. The reactivity of the aldehyde allows for a wide array of transformations suitable for high-throughput synthesis. Methodologies developed for other isoxazole (B147169) carboxaldehydes can be readily adapted. For instance, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been successfully employed in the automated solid-phase synthesis of extensive isoxazole-based combinatorial libraries. nih.gov
A plausible strategy for the parallel synthesis of derivatives from this compound would involve an array of reactions targeting the aldehyde group. These can include, but are not limited to, reductive amination, Wittig-type olefination, and the formation of various heterocyclic rings.
Table 1: Potential Parallel Synthesis Reactions from this compound
| Reaction Type | Reagents | Product Class |
| Reductive Amination | Primary/Secondary Amines, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amines |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | α,β-Unsaturated Compounds |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia (B1221849) | Dihydropyridines |
| Biginelli Reaction | Urea, β-Diketone | Dihydropyrimidinones |
These reactions can be performed in parallel in multi-well plates, allowing for the rapid generation of a large number of distinct molecules from a common starting material. The resulting library of compounds can then be screened for biological activity, providing valuable structure-activity relationship (SAR) data.
Chemo- and Regioselective Functionalization
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The aldehyde is generally the most electrophilic and reactive site, allowing for a high degree of chemoselective functionalization under mild conditions.
For example, selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165), leaving the isoxazole and cyclopropyl (B3062369) rings intact. Similarly, oxidation to a carboxylic acid can be performed using reagents such as potassium permanganate (B83412) or Jones' reagent.
The regioselectivity of reactions involving the isoxazole ring is also a critical consideration. The development of methodologies for the regioselective synthesis of isoxazoles from β-enamino diketones highlights the importance of controlling reaction parameters to favor the formation of a specific regioisomer. nih.govrsc.org In the context of derivatization, this knowledge can be applied to selectively functionalize the isoxazole ring, should it be desired.
Table 2: Chemoselective Transformations of the Aldehyde Group
| Transformation | Reagent(s) | Product |
| Reduction | NaBH₄, MeOH | (3-Cyclopropyl-1,2-oxazol-4-yl)methanol (B2517398) |
| Oxidation | KMnO₄, acetone | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid |
| Cyanohydrin Formation | TMSCN, cat. KCN | 2-(3-Cyclopropyl-1,2-oxazol-4-yl)-2-hydroxyacetonitrile |
| Grignard Addition | RMgBr, THF | 1-(3-Cyclopropyl-1,2-oxazol-4-yl)-1-alkan-1-ol |
Diversification at the Cyclopropyl Moiety
The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, providing a powerful tool for scaffold diversification. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to a variety of linear and cyclic products. For instance, acid-catalyzed ring-opening in the presence of a nucleophile can lead to the formation of 1,3-difunctionalized products.
Furthermore, recent advances have enabled the ring-opening hydroarylation of monosubstituted cyclopropanes using a catalytic Brønsted acid in hexafluoroisopropanol (HFIP), a method that could potentially be applied to this compound. nih.gov This would introduce an aryl group at the former site of the cyclopropane (B1198618) ring, significantly increasing molecular complexity.
Table 3: Potential Diversification Strategies for the Cyclopropyl Moiety
| Reaction Type | Conditions/Reagents | Potential Product Scaffold |
| Acid-Catalyzed Ring Opening | H⁺, Nu⁻ | 1,3-Disubstituted Propane Derivatives |
| Radical-Mediated Ring Opening | Radical Initiator | Functionalized Alkenes |
| Transition Metal-Catalyzed C-C Activation | Rh(I), Pd(0) catalysts | Metallacyclobutanes, Cross-Coupling Products |
| Ring-Opening Hydroarylation | Brønsted Acid, Arene, HFIP | Arylated Propyl-Isoxazoles |
Modulations of the Oxazole (B20620) Ring Substitutions
The isoxazole ring itself can be a target for modification, although this often requires more forcing conditions than functionalization of the aldehyde or cyclopropyl groups. Ring transformation reactions offer a route to other heterocyclic systems. For example, isoxazoles have been converted to furans and pyrans through a ring-opening and recyclization cascade. rsc.org A base-catalyzed Beckmann-type rearrangement can also facilitate the transformation of an isoxazole into an oxazole. rsc.org
Another approach to modifying the isoxazole ring is through cleavage of the N-O bond, which can be achieved reductively. This would unmask a β-hydroxy vinyl oxime or a related species, which could then be subjected to further transformations to generate new heterocyclic or acyclic structures.
Table 4: Potential Modulations of the Isoxazole Ring
| Reaction Type | Reagents/Conditions | Potential Outcome |
| Reductive Ring Cleavage | H₂, Raney Ni or PtO₂ | β-Hydroxy Vinyl Ketone/Imine Derivatives |
| Ring Transformation to Furan/Pyran | Aromatic Aldehyde, Base | Substituted Furans or Pyrans |
| Ring Transformation to Oxazole | Base-catalyzed Rearrangement | Substituted Oxazoles |
| Deprotonation and Electrophilic Quench | Strong Base (e.g., n-BuLi), Electrophile | Functionalization at C-5 (if accessible) |
Future Research Directions and Emerging Paradigms in 3 Cyclopropyl 1,2 Oxazole 4 Carbaldehyde Chemistry
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. eurekaselect.comrsc.org For the synthesis of 3-cyclopropyl-1,2-oxazole-4-carbaldehyde and related isoxazoles, future research will likely focus on adopting more sustainable practices.
Key green strategies include:
Microwave-Assisted Synthesis: This technique can enhance reaction rates, improve yields, and increase selectivity compared to conventional heating methods. researchgate.net The application of microwave irradiation to the cyclocondensation reactions forming the isoxazole (B147169) ring is a promising avenue for a more efficient synthesis. eurekaselect.com
Ultrasonic Irradiation: Sonochemistry has emerged as an effective green tool, accelerating reactions and often enabling them to proceed under milder conditions. preprints.org Ultrasound can facilitate efficient cyclization and multicomponent reactions for isoxazole synthesis, reducing reaction times and the need for toxic catalysts. preprints.orgrsc.org
Aqueous Media Synthesis: Replacing traditional organic solvents with water is a primary goal of green chemistry. nih.gov Developing synthetic routes to this compound that proceed efficiently in water or aqueous media would significantly improve the environmental profile of its production. nih.govnih.gov
Eco-Friendly Catalysts: Research into biodegradable and reusable catalysts, such as fruit juices or solid-supported catalysts, is gaining traction. rsc.orgresearchgate.net For instance, multicomponent reactions for isoxazole synthesis have been successfully achieved using natural catalysts like Cocos nucifera L. juice. researchgate.net
| Green Method | Key Advantage | Catalyst/Medium Example | Potential Application for Target Compound |
| Microwave Irradiation | Accelerated reaction rates, higher yields | Solvent-free or aqueous media | Formation of the isoxazole ring from precursors. eurekaselect.comresearchgate.net |
| Ultrasonic Irradiation | Reduced reaction times, milder conditions | Water, DABCO | Cycloaddition and condensation steps. preprints.orgrsc.org |
| Aqueous Media | Environmentally benign, reduced cost | Water | Cyclocondensation of precursors without a catalyst. nih.gov |
| Natural Catalysts | Biodegradable, sustainable | Cocos nucifera L. juice | One-pot, three-component synthesis. researchgate.net |
Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. For a molecule like this compound, which involves potentially energetic intermediates, flow chemistry provides a safer manufacturing paradigm.
Future research will likely explore:
Continuous-Flow Synthesis of Precursors: The acid-catalyzed, continuous-flow synthesis of cyclopropyl (B3062369) carbaldehydes from 2-hydroxycyclobutanones has been demonstrated, offering a scalable and mild route to key intermediates. nih.gov Applying this methodology could streamline the production of the cyclopropyl moiety.
Automated Library Synthesis: Automated synthesis platforms can be utilized to rapidly generate libraries of this compound derivatives for screening purposes. Solid-phase synthesis of isoxazole-based combinatorial libraries has been used to discover compounds with specific biological activities. nih.gov This approach allows for systematic modification of the core structure to explore structure-activity relationships.
| Technique | Feature | Research Finding | Relevance to Target Compound |
| Flow Chemistry | Scalable, safe, precise control | Straightforward synthesis of cyclopropyl carbaldehydes using a reusable Amberlyst-35 catalyst. nih.gov | Efficient and safe production of the core cyclopropyl aldehyde structure. |
| Automated Synthesis | High-throughput library generation | Generation of isoxazole-based combinatorial libraries on solid phase for activity screening. nih.gov | Rapid derivatization of the carbaldehyde functional group to create diverse compound libraries. |
Enantioselective Synthesis and Chiral Induction
The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry. While this compound itself is achiral, its transformations can lead to chiral products where the stereochemistry is critical. Future research will focus on developing enantioselective methods for its synthesis and subsequent reactions.
Key areas of investigation include:
Asymmetric Cycloadditions: The 1,3-dipolar cycloaddition is a fundamental reaction for forming the isoxazole ring. Developing catalytic asymmetric versions of this reaction, perhaps using chiral ligands or organocatalysts, could yield enantiomerically enriched isoxazoles if a prochiral alkyne or nitrile oxide is used. Catalytic asymmetric 1,3-dipolar cycloadditions have been successfully employed to produce chiral isoxazolines. nih.gov
Enantioselective Ring-Opening: The cyclopropyl group can be a substrate for ring-opening reactions. Enantioselective desymmetrization of meso-cyclopropyl carbaldehydes via organocatalyzed ring-opening has been shown to produce products with high diastereo- and enantioselectivity. researchgate.netresearchgate.net This strategy could be adapted to derivatives of this compound to install multiple stereocenters.
| Approach | Catalyst Type | Key Transformation | Expected Outcome |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Oxazaborolidine Catalyst | Cycloaddition of silyl (B83357) nitronates and acroleins. nih.gov | Enantiomerically enriched isoxazoline (B3343090) precursors. |
| Enantioselective Ring-Opening | Chiral Secondary Amine Organocatalyst | 1,3-Chlorochalcogenation of meso-cyclopropyl carbaldehydes. researchgate.netresearchgate.net | Enantioselective formation of 1,3-difunctionalized products from the cyclopropyl ring. |
Novel Catalytic Systems for Transformations
Catalysis is central to the efficient synthesis and functionalization of heterocyclic compounds. The development of novel catalytic systems for reactions involving this compound is a vibrant area of research, with a focus on improving efficiency, selectivity, and substrate scope.
Emerging catalytic paradigms include:
Metal-Free Catalysis: To circumvent issues associated with metal catalysts, such as cost and toxicity, metal-free synthetic routes are highly desirable. rsc.orgnih.gov Organocatalysts like DABCO have been used for isoxazole synthesis, and further exploration of metal-free cycloadditions and functionalizations is warranted. rsc.org
Photoredox Catalysis: This approach uses light to drive chemical reactions and has been applied to the synthesis of complex heterocycles. researchgate.net A photoredox-catalyzed [3+2] cyclization was recently reported for the synthesis of triazoloquinoxalinones, highlighting the potential for novel, light-driven pathways to related heterocyclic systems. nih.gov
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are powerful tools for C-H activation and cross-coupling reactions. Direct arylation at the C-5 position of the isoxazole ring has been achieved using palladium catalysis, enabling the introduction of aryl groups without prior functionalization. researchgate.net This method could be applied to derivatives of this compound to build molecular complexity.
| Catalytic System | Reaction Type | Example | Potential Application for Target Compound |
| Metal-Free | Cascade reaction | DABCO-catalyzed reaction of aldehydes and ethyl nitroacetate. rsc.org | Metal-free synthesis of the isoxazole core. |
| Palladium | C-H Activation / Direct Arylation | PdCl₂(MeCN)₂ catalyzed arylation of isoxazoles with aryl iodides. researchgate.netmdpi.com | Functionalization of the isoxazole ring at specific positions. |
| Copper | Cycloaddition | Copper(I)-catalyzed reaction of nitrile oxides and terminal acetylenes. eresearchco.com | Regioselective synthesis of the isoxazole ring system. |
| Gold | Cycloisomerization | AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org | Selective synthesis of substituted isoxazoles from acyclic precursors. |
Q & A
Q. What are the recommended synthetic routes for 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions, often involving cyclopropyl-substituted precursors and aldehyde-functionalized intermediates. Key steps include:
- Cyclopropyl group introduction : Use cyclopropylboronic acids or cyclopropane carboxaldehyde derivatives in Suzuki-Miyaura or Wittig reactions .
- Oxazole ring formation : Employ Huisgen 1,3-dipolar cycloaddition or condensation of nitriles with aldehydes under acidic conditions . Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (typically 40–60%) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl proton splitting patterns (~δ 1.0–1.5 ppm) and aldehyde proton resonance (~δ 9.8–10.2 ppm) .
- X-ray crystallography : Resolve steric effects of the cyclopropyl group and confirm oxazole ring planarity .
- Mass spectrometry (HRMS) : Validate molecular formula (C₇H₇NO₂) and isotopic patterns .
Advanced Research Questions
Q. How can researchers address low yields during the final purification of this compound?
Low yields often arise from aldehyde oxidation or cyclopropyl ring strain. Mitigation strategies include:
- Inert atmosphere : Use argon/nitrogen to prevent aldehyde degradation .
- Chromatography : Employ flash chromatography with silica gel modified by 5% ethyl acetate in hexane to separate polar byproducts .
- Stabilizing agents : Add 2,6-di-tert-butyl-4-methylphenol (BHT) to suppress radical-mediated side reactions .
Q. How should contradictory bioactivity data be reconciled when comparing this compound with structural analogs?
Bioactivity discrepancies often stem from:
- Steric effects : Cyclopropyl’s smaller size vs. cyclohexyl/cyclopentyl analogs alters target binding (e.g., enzyme active sites) .
- Electron-withdrawing groups : The aldehyde moiety increases electrophilicity, affecting reactivity in biological assays. Methodological resolution:
- Perform molecular docking studies to compare binding affinities .
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic properties?
- In vitro assays :
- Solubility: Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- Metabolic stability: Use liver microsomes with NADPH cofactors to assess CYP450-mediated degradation .
- In vivo models :
- Dose-response studies in rodents to determine LD₅₀ and bioavailability .
- Include controls for aldehyde reactivity (e.g., glutathione levels in plasma) .
Q. How can environmental stability studies be structured to assess degradation pathways of this compound?
- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C; monitor via HPLC for aldehyde oxidation to carboxylic acid .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and quantify breakdown products (e.g., cyclopropane ring-opening products) .
- Surface interactions : Use X-ray photoelectron spectroscopy (XPS) to study adsorption on silica or polymer surfaces .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
